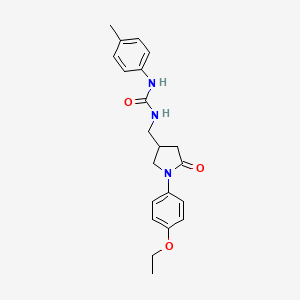

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a p-tolyl (4-methylphenyl) group on the urea moiety. The ethoxy and p-tolyl substituents likely influence its lipophilicity, solubility, and binding interactions compared to related compounds .

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-3-27-19-10-8-18(9-11-19)24-14-16(12-20(24)25)13-22-21(26)23-17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHVCBZHGONXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can be achieved through several synthetic routes. One common method involves the following steps:

Step 1: The formation of the pyrrolidinone ring through a cyclization reaction of a suitable precursor.

Step 2:

Step 3: The attachment of the p-tolylurea moiety through a nucleophilic addition reaction, usually involving an isocyanate intermediate.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and process optimization techniques to improve reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo several types of reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alcohols, amines, under varying conditions of temperature and solvent choice.

Major Products

The major products from these reactions are typically derivatives of the original compound, where specific functional groups have been altered or replaced.

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has significant applications in multiple fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a probe or ligand in biochemical studies.

Medicine: Potential candidate for drug development due to its structural similarities with bioactive molecules.

Industry: Used in the development of novel materials and polymers.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects

The mechanism of action for 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can vary based on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, altering their activity.

Molecular Targets and Pathways Involved

The molecular targets for this compound include enzymes, receptors, and other proteins that interact with its unique structure. These interactions can modulate various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

*Calculated based on structural analysis.

Key Observations:

- Substituent Effects : The ethoxy group in the target compound offers a balance between lipophilicity and steric bulk compared to methoxy () or chloro () groups.

- Urea Modifications : The p-tolyl group in the target and S13 () contrasts with electron-withdrawing groups like trifluoromethoxy (), which may alter hydrogen-bonding capacity and target affinity.

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , an ethoxyphenyl group , and a p-tolyl urea moiety . Its molecular formula is with a molecular weight of approximately 347.4 g/mol. The structure can be summarized as follows:

| Component | Structure |

|---|---|

| Pyrrolidinone Ring | Pyrrolidinone |

| Ethoxyphenyl Group | Ethoxyphenyl |

| p-Tolyl Urea Moiety | p-Tolyl Urea |

Antitumor Activity

Research indicates that compounds containing urea moieties, particularly those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that urea derivatives can inhibit various cancer cell lines by interfering with specific molecular targets, such as kinases involved in cell proliferation and survival pathways .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzyme Activity : The urea moiety can form hydrogen bonds with amino acid residues in the active site of target enzymes, thereby inhibiting their activity. For example, urea derivatives have been found to interact with the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

- Modulation of Protein Interactions : The ethoxy and p-tolyl groups enhance lipophilicity, allowing better membrane permeability and interaction with biological membranes, potentially altering protein interactions within cells .

Case Studies

- In Vitro Studies : A study demonstrated that a series of urea derivatives, including analogs of this compound, exhibited cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the specific derivative and cell line tested .

- Animal Models : In vivo studies using mouse models showed that administration of related urea compounds resulted in significant tumor regression compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in malignant cells .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antitumor Activity | Mechanism of Action |

|---|---|---|

| 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea | Moderate | Inhibition of VEGFR |

| N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | High | Multi-target inhibition |

Q & A

Q. How can synthetic routes for 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea be designed and optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, a plausible route could involve:

- Step 1: Synthesis of the pyrrolidinone core (5-oxopyrrolidin-3-yl) via cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.

- Step 2: Functionalization of the pyrrolidinone with a 4-ethoxyphenyl group via nucleophilic substitution or reductive amination .

- Step 3: Introduction of the urea moiety by reacting the intermediate amine with p-tolyl isocyanate under inert conditions (e.g., dichloromethane, triethylamine as a base) .

Optimization: Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor yield via HPLC. Flow chemistry methods (e.g., continuous reactors) can enhance reproducibility and scalability .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolve hydrogen-bonding patterns in the urea moiety and assess steric effects from the p-tolyl group. Co-crystallization with phthalic acid analogs (e.g., terephthalic acid) may stabilize the structure for analysis .

- IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the urea moiety influence its supramolecular interactions with carboxylic acids?

Methodological Answer: The urea group acts as a hydrogen-bond donor, enabling host-guest interactions. To assess this:

- Co-crystallization Studies: React the compound with phthalic acid, terephthalic acid, or p-toluenesulfonic acid. Monitor proton transfer (salt formation) vs. hydrogen-bonded co-crystals via single-crystal XRD .

- Thermal Analysis (DSC/TGA): Compare melting points and decomposition profiles of co-crystals to infer interaction strength.

- DFT Calculations: Model electrostatic potential surfaces to predict preferential binding sites (e.g., electron-deficient aromatic rings) .

Q. What strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity may arise from polymorphism or solvent effects.

- Polymorph Screening: Recrystallize the compound from solvents of varying polarity (e.g., DMSO, ethanol) and characterize forms via PXRD .

- Solubility Studies: Use shake-flask or HPLC methods to measure solubility in biorelevant media (e.g., PBS, simulated gastric fluid). Correlate with logP values predicted via HPLC retention times .

- Biological Replicates: Repeat assays under standardized conditions (e.g., cell line authentication, controlled O2/CO2 levels) to minimize variability .

Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases, GPCRs) using AutoDock Vina. Focus on the urea group’s hydrogen-bonding capacity and the p-tolyl group’s hydrophobic interactions .

- QSAR Models: Train models on datasets of urea derivatives to predict logD, CYP450 inhibition, and membrane permeability .

- MD Simulations: Assess stability in lipid bilayers to estimate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.